molecular formula C14H18N2O2 B13072088 6-Benzyloxycarbonylaminocapronitrile

6-Benzyloxycarbonylaminocapronitrile

Cat. No.: B13072088
M. Wt: 246.30 g/mol
InChI Key: KKSSCZKJDMVENX-UHFFFAOYSA-N
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Description

6-Benzyloxycarbonylaminocapronitrile is an organic compound with the molecular formula C({14})H({18})N({2})O({2}). It is characterized by the presence of a benzyloxycarbonyl group attached to an aminocapronitrile backbone. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxycarbonylaminocapronitrile typically involves the following steps:

    Starting Materials: The synthesis begins with caprolactam, which is converted to 6-aminocapronitrile through a Beckmann rearrangement.

    Protection of Amino Group: The amino group of 6-aminocapronitrile is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This results in the formation of this compound.

The reaction conditions usually involve:

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature to 50°C.
  • Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxycarbonylaminocapronitrile undergoes various chemical reactions, including:

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Deprotection: Hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.

Major Products

    Hydrolysis: 6-Benzyloxycarbonylaminocaproic acid.

    Reduction: this compound.

    Deprotection: 6-Aminocapronitrile.

Scientific Research Applications

6-Benzyloxycarbonylaminocapronitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Materials Science: It serves as a building block for the synthesis of polymers and advanced materials.

    Biochemistry: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Organic Synthesis: It is a versatile intermediate in the synthesis of various organic compounds, including peptides and heterocycles.

Mechanism of Action

The mechanism of action of 6-Benzyloxycarbonylaminocapronitrile depends on its application. In medicinal chemistry, it acts as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. This amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Aminocapronitrile: Lacks the benzyloxycarbonyl group, making it more reactive.

    6-Benzyloxycarbonylaminohexanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    N-Benzyloxycarbonyl-6-aminocaproic Acid: Another related compound with a carboxylic acid group.

Uniqueness

6-Benzyloxycarbonylaminocapronitrile is unique due to its combination of a benzyloxycarbonyl-protected amine and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(5-cyanopentyl)carbamate

InChI

InChI=1S/C14H18N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,11-12H2,(H,16,17)

InChI Key

KKSSCZKJDMVENX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC#N

Origin of Product

United States

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